molecular formula C16H17ClO3S B2362781 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol CAS No. 97166-19-3

1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol

Cat. No.: B2362781
CAS No.: 97166-19-3
M. Wt: 324.82
InChI Key: FCGYIIUYGHSPRC-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol (CAS: 97166-19-3) is a propanol derivative featuring a 4-chlorophenyl group at position 1 and a 4-methylphenylsulfonyl group at position 2. Its molecular formula is C₁₆H₁₇ClO₃S, with a molecular weight of 324.8 g/mol and a purity of ≥95% . Structural analogs of this compound vary in substituents (e.g., halogens, sulfur oxidation states, or functional groups), leading to distinct physicochemical and reactive properties.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-methylphenyl)sulfonylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO3S/c1-12-2-8-15(9-3-12)21(19,20)11-10-16(18)13-4-6-14(17)7-5-13/h2-9,16,18H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGYIIUYGHSPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol typically involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by reduction to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations: Propanol vs. Propanone

  • The molecular weight is approximately 322.8 g/mol (estimated), slightly lower than the target compound due to the loss of two hydrogens .

Halogen Substitution: Chlorine vs. Bromine

  • 1-(4-Bromophenyl)-3-[(4-Methylphenyl)Sulfanyl]-1-Propanone (CAS: 20618-53-5): Bromine substitution increases molecular weight (335.26 g/mol) compared to chlorine (324.8 g/mol), enhancing lipophilicity. The sulfanyl (-S-) group, unlike sulfonyl (-SO₂-), is electron-donating, altering reactivity in nucleophilic substitutions .

Sulfur Oxidation State: Sulfonyl vs. Sulfanyl

  • This compound (C₁₃H₁₃ClOS₂, MW: 296.8 g/mol) may exhibit greater stability in nonpolar solvents .

Ether vs. Sulfonyl Substituents

  • 1-(4-Chlorophenyl)-3-[2-(1,3-Dioxanyl)]-1-Propanol (CAS: 1443339-99-8): The dioxanyl ether substituent introduces ring strain and polarity, but the absence of a sulfonyl group reduces acidity at the hydroxyl position. Molecular weight is 257.0 g/mol (C₁₃H₁₇ClO₃), significantly lower than the target compound .

Simplified Analog: Absence of Sulfonyl/Chloro Groups

Biological Activity

1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanol (CAS: 97166-19-3) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H17ClO3SC_{16}H_{17}ClO_3S, with a molar mass of 324.82 g/mol. The compound features a chlorophenyl group and a methylphenylsulfonyl group attached to a propanol backbone, which contributes to its biological activities.

PropertyValue
Molecular FormulaC16H17ClO3S
Molar Mass324.82 g/mol
CAS Number97166-19-3

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Activity : Studies have shown that compounds with similar structural motifs can inhibit cancer cell proliferation. For instance, derivatives of sulfonamides have been noted for their anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antibacterial Activity : The compound has potential antibacterial effects, with related compounds demonstrating moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : It has been reported that related compounds act as inhibitors for enzymes like acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases .

Anticancer Studies

A study focusing on structurally similar compounds revealed that certain derivatives exhibited significant cytotoxicity against human non-small cell lung cancer cells (A549). The most potent compound in this series had an IC50 value of 0.46±0.02μM0.46\pm 0.02\,\mu M, indicating strong inhibitory activity compared to standard treatments like 5-fluorouracil .

Antibacterial Screening

In antibacterial assays, derivatives similar to this compound were evaluated against various strains. The results indicated that these compounds had varying degrees of effectiveness, showcasing moderate to strong inhibition against specific bacteria while being less effective against others .

Enzyme Inhibition Studies

Research has demonstrated that sulfonamide derivatives possess significant inhibitory effects on urease and acetylcholinesterase enzymes. These findings suggest the potential use of such compounds in treating conditions related to enzyme dysfunctions .

The biological activities of this compound may be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
  • Enzyme Interaction : The sulfonamide group is known for its ability to interact with various enzymes, leading to inhibition and subsequent therapeutic effects in conditions like hypertension and infections .

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